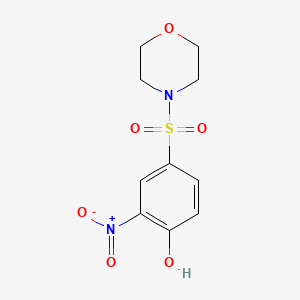

4-(Morpholine-4-sulfonyl)-2-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Morpholine-4-sulfonyl)-2-nitrophenol” is a synthetic organic compound . It has an empirical formula of C10H12N2O6S and a molecular weight of 288.27 .

Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include coupling, cyclization, and reduction reactions .Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 357.38 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, which is structurally related to 4-(Morpholine-4-sulfonyl)-2-nitrophenol, exhibit significant antimicrobial activity. These compounds, including sulfonamides (9a–e) and carbamates (11a–e), are synthesized through the reaction with aryl sulfonyl chlorides and chloroformates, respectively. The antimicrobial potency was tested against various bacterial and fungal strains, with some compounds showing potent activity, particularly the sulfonamide derivatives as antifungal agents. Molecular docking studies indicated good binding affinities of these compounds with enzymes, correlating with their in vitro antimicrobial screening results (Janakiramudu et al., 2017).

Chemical Synthesis and Modifications

A novel sulfoxide, structurally similar to this compound, was used to promote Swern oxidation of primary and secondary alcohols under mild conditions. This process involved the combination of the sulfoxide and bis(trichloromethyl)carbonate, yielding corresponding aldehydes or ketones. The by-product sulfide from the process could be recycled in Swern oxidation, indicating an efficient and potentially environmentally friendly methodology (Ye et al., 2016).

Pharmacological Studies

Sulfur-containing 1,2,4-triazole derivatives, with a structure incorporating morpholine, were synthesized and characterized. These compounds were evaluated for antimicrobial activity against specific bacteria and fungi, with several compounds showing significant activity. In silico studies were conducted to assess drug-like characteristics, indicating good potential for pharmacological applications (Rao et al., 2014).

Wirkmechanismus

Morpholine

This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.Eigenschaften

IUPAC Name |

4-morpholin-4-ylsulfonyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZJWILLKAOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)

![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)

![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2570219.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2570237.png)